Fenticonazole
Overview
Description
Synthesis Analysis
The synthesis of Fenticonazole nitrate has been explored through different methodologies, including phase-transfer catalysis, which offers a convenient operation with mild reaction conditions and stable yield suitable for industrial processes. The total yield reported is 56.5%, showing advantages over previously reported methods due to its operational convenience and mild reaction conditions (Huang Yu-ping, 2007; M. Jing et al., 2010).
Molecular Structure Analysis
Fenticonazole contains a stereogenic center and is used therapeutically as a racemic mixture. The chiral discrimination of Fenticonazole and its enantiomers has been investigated through HPLC and CE, highlighting the importance of its chiral nature in its antifungal activity. The eutomer, or the more biologically active enantiomer, exhibits significant antifungal efficacy (M. Quaglia et al., 2002).
Chemical Reactions and Properties
Fenticonazole undergoes degradation under stress conditions such as acid and base hydrolysis, photodegradation, thermal decomposition, and oxidation. The structure of its major oxidative degradation product has been elucidated, and its stability under various conditions has been investigated, indicating susceptibility to autooxidation and the effectiveness of certain antioxidants in protecting against this degradation (E. Noaman et al., 2016).
Physical Properties Analysis
The investigation into the physical properties of Fenticonazole, such as solubility and formulation into ultra-deformable liposomes (Terpesomes), has shown promising results for enhancing its solubility and effectiveness in treating vaginal candidiasis. This formulation strategy not only addresses the poor aqueous solubility of Fenticonazole but also enhances its permeability and therapeutic efficacy in vivo (Rofida Albash et al., 2020).
Chemical Properties Analysis
Fenticonazole exhibits a broad spectrum of activity against gram-positive microorganisms and fungi, including dermatophytes, yeasts, and dimorphic fungi. Its antifungal spectrum is significantly broad, showing excellent in vitro activity, particularly at pH ranges of 4-5, against yeasts. The addition of inactivated bovine serum to culture media results in a slight decrease in activity, illustrating the importance of environmental conditions on its antimicrobial efficacy (M. Veronese et al., 1981).
Scientific Research Applications
Chiral Antifungal Agent : Fenticonazole is a chiral antifungal agent used in therapy as a racemic mixture, with its enantiomers exhibiting different biological activities against various fungi (Quaglia et al., 2002).
Detection and Quantification : It can be detected and quantified using high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) (Quaglia et al., 2001).
Treatment of Cutaneous Fungal Infections : Fenticonazole is effective for treating cutaneous fungal infections. Its once-daily application offers advantages in patient compliance (Vannini et al., 2009).
Efficacy against Candida albicans : This compound is particularly effective in treating Candida albicans infections of the skin and female genitalia (Veraldi, 2014).
Antibacterial, Antiparasitic, and Antimycotic Properties : It has demonstrated antibacterial, antiparasitic, and antimycotic properties, making it suitable for treating superficial mycoses of the skin and mixed infections (Veraldi & Milani, 2012).
Comparison with Other Antifungals : Studies comparing fenticonazole with clotrimazole in treating vaginal candidiasis show both compounds to be highly effective, with fenticonazole leading to a significant reduction in symptoms and elimination of Candida in most patients (Brewster et al., 1986).
Long-term Intracutaneous Activity : Fenticonazole has shown long-term intracutaneous activity and powerful fungicidal action, suggesting that a single daily administration could be sufficient for treating human dermatophytosis (Mycoses Scientific Advisory Board, 1987).
Treatment of Vaginal Candidiasis : In comparative studies, fenticonazole has shown significant effectiveness in treating vaginal candidiasis, with high rates of symptom reduction and Candida elimination (Wiest et al., 1989).
Morphofunctional Alterations in Candida : Fenticonazole causes structural and functional modifications in Candida albicans cultures, likely due to enzymatic activity blockage (Costa et al., 1984).
Formulation in Terpesomes Gel : Fenticonazole nitrate formulated in terpesomes gel has demonstrated significant inhibition effects and antifungal potency with minimal histopathological variation in rats (Albash et al., 2020).
In Vitro Antimycotic Activity : It exhibits antimycotic activity in vitro against various fungi and yeasts, with its properties varying depending on the pH of the medium (Costa, 1982).
High Antifungal Activity : Demonstrated high antifungal activity and complete healing without relapses in cases of experimental dermatomycosis and candidiasis (Veronese et al., 1981).
Safety And Hazards
Future Directions
Fenticonazole may be an ideal treatment option with its strong antifungal effects, especially in the treatment of patients with recurrent or mixed infections . Future research may explore novel and potent chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYUTQZBAIHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73151-29-8 (mono-nitate) | |
Record name | Fenticonazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7057812 | |
Record name | Fenticonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenticonazole | |
CAS RN |
72479-26-6 | |
Record name | Fenticonazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72479-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenticonazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenticonazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13434 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenticonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENTICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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